

preparing Stf-31 stock solution and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stf-31

Cat. No.: B1681145

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Application Notes and Protocols for STF-31 Preparing and Storing STF-31 Stock Solutions for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

STF-31 is a small molecule inhibitor with a dual mechanism of action, targeting both the glucose transporter 1 (GLUT1) and nicotinamide phosphoribosyltransferase (NAMPT).^{[1][2][3][4][5][6]} This dual activity makes it a valuable tool for studying cancer metabolism and developing novel therapeutic strategies. Proper preparation and storage of **STF-31** stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation and storage of **STF-31**, along with a summary of its chemical properties and mechanism of action.

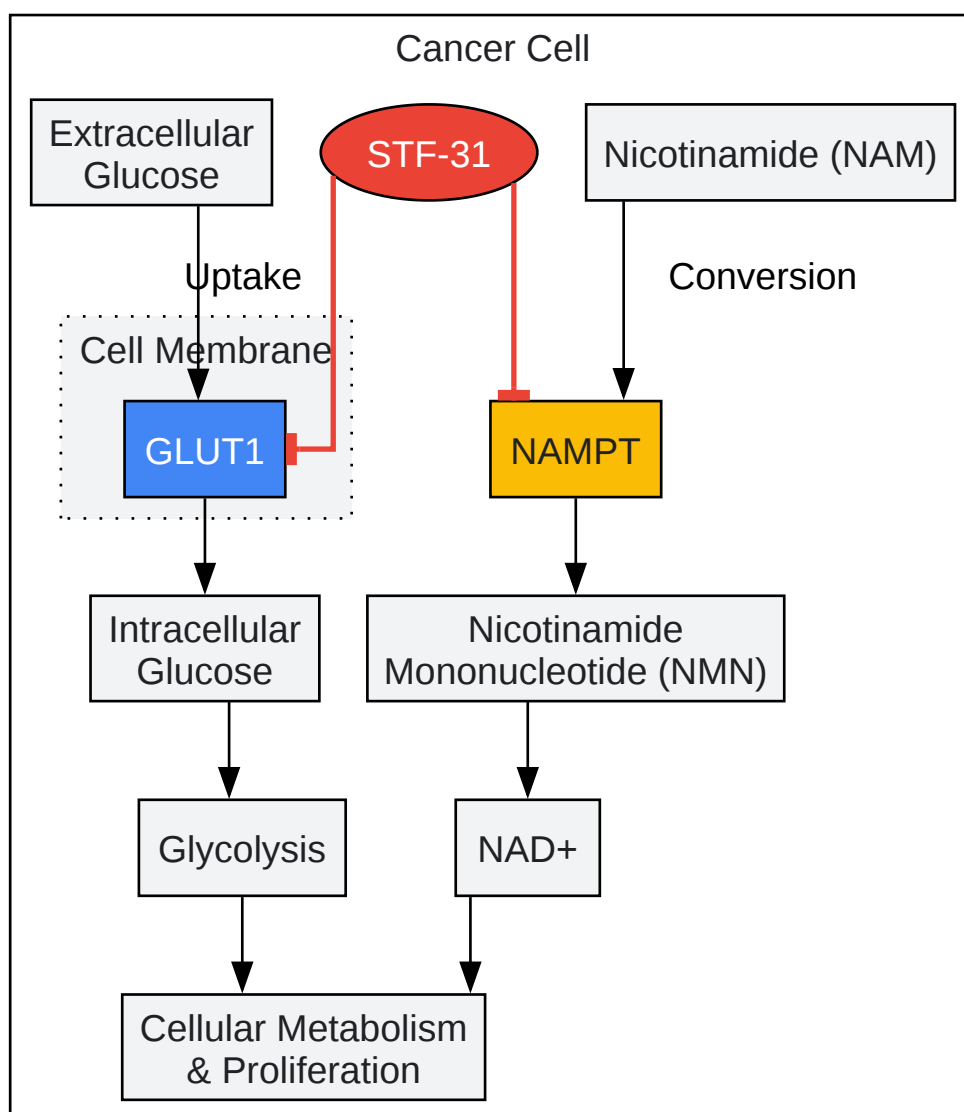
Chemical and Physical Properties

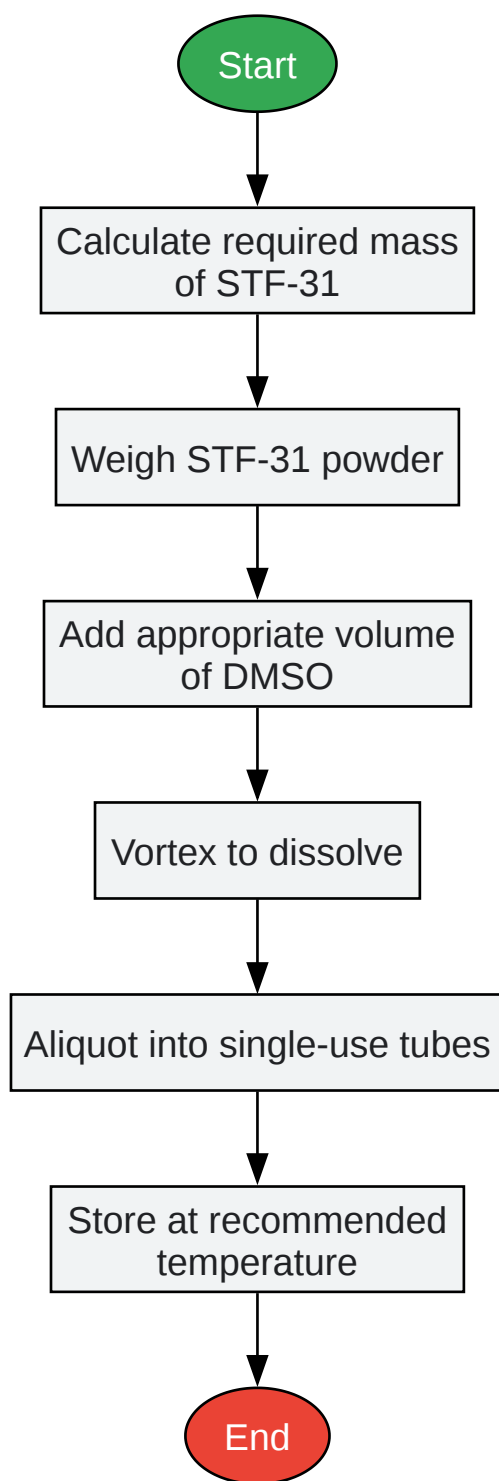
STF-31 is a cell-permeable sulfonamide compound.^[7] A summary of its key properties is provided in the table below.

Property	Value	References
Molecular Formula	C23H25N3O3S	[8]
Molecular Weight	423.53 g/mol	[6][8]
Appearance	White solid	[7]
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO	
IC50 (GLUT1)	1 μM	[5][6]

Mechanism of Action: Dual Inhibition of GLUT1 and NAMPT

STF-31 was initially identified as a selective inhibitor of GLUT1, a key transporter responsible for glucose uptake in many cancer cells.[5][7][8] It has been shown to selectively kill renal cell carcinoma cells deficient in the Von Hippel-Lindau (VHL) tumor suppressor gene by targeting glucose uptake.[1][2][8] Subsequent research revealed that **STF-31** also functions as an inhibitor of NAMPT, a critical enzyme in the NAD⁺ salvage pathway.[1][2][3][4] The inhibitory effect on GLUT1 appears to be more prominent at higher concentrations of **STF-31**. [3] This dual-action mechanism allows **STF-31** to disrupt two crucial metabolic pathways in cancer cells.





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- To cite this document: BenchChem. [preparing Stf-31 stock solution and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681145#preparing-stf-31-stock-solution-and-storage-conditions]

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